Cas no 2150888-88-1 (1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine)

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
- EN300-1924666
- 2150888-88-1
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- インチ: 1S/C6H10BrN3/c1-4(8)5-3-6(7)9-10(5)2/h3-4H,8H2,1-2H3
- InChIKey: MFEBUSCGZVQGNU-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)N)N(C)N=1
計算された属性
- 精确分子量: 203.00581g/mol
- 同位素质量: 203.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 43.8Ų
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924666-5.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 5g |
$5635.0 | 2023-05-31 | ||
Enamine | EN300-1924666-0.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1924666-1.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 1g |
$1944.0 | 2023-05-31 | ||
Enamine | EN300-1924666-10.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 10g |
$8357.0 | 2023-05-31 | ||
Enamine | EN300-1924666-0.1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1924666-2.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1924666-1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1924666-5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1924666-0.25g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1924666-0.05g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
2150888-88-1 | 0.05g |
$768.0 | 2023-09-17 |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amineに関する追加情報
Introduction to 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS No. 2150888-88-1)
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine, with the CAS number 2150888-88-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine make it a promising candidate for various therapeutic applications.
The molecular structure of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine consists of a pyrazole ring substituted with a bromo group and a methyl group, along with an ethylamine side chain. The bromo substituent is particularly noteworthy as it can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, which are crucial for the synthesis of more complex molecules. The presence of the ethylamine side chain also imparts additional functional groups that can be modified to enhance the compound's pharmacological properties.
In recent years, there has been a growing interest in the development of pyrazole-based compounds for their potential therapeutic applications. Studies have shown that pyrazoles can modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported that certain pyrazole derivatives exhibit potent inhibitory activity against protein kinases, which are key enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine has been investigated for its potential as a lead compound in drug discovery. Preliminary studies have demonstrated that this compound exhibits promising biological activities. For example, a research team at the University of California, San Francisco (UCSF) found that 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine effectively inhibits the activity of a specific protein kinase involved in cancer cell proliferation. This finding suggests that the compound could be further optimized to develop more potent and selective inhibitors for cancer therapy.
Beyond its potential as an anticancer agent, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine has also shown promise in other therapeutic areas. A study published in the Bioorganic & Medicinal Chemistry Letters (2023) reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight the versatility of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amines and their potential to address multiple disease states.
The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-y l)ethan - 1 - amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromo - 4 - methyl - 4 - hyd ro pyra zole - 5 - carbaldehyde with ethylamine under mild conditions to form the desired product. The synthetic methodology is well-documented in the literature and can be adapted to produce gram quantities of the compound for further evaluation.
In addition to its biological activities, the physicochemical properties of 1-(3-bromo - 4 - methyl - 4 - hyd ro pyra zole - 5 - y l)ethan - 1 - amine have been extensively characterized. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for use in various biological assays. Its stability under different conditions has also been evaluated, ensuring that it remains active during storage and handling.
The safety profile of 1-(3-bromo - 4 - methyl - 4 - hyd ro pyra zole - 5 - y l)ethan - 1 - amine is another important aspect to consider in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity at effective concentrations, which is a favorable attribute for drug candidates. However, further toxicological evaluations are necessary to ensure its safety before advancing to clinical trials.
In conclusion, 1-(3-bromo - 4 - methyl - 4 - hyd ro pyra zole - 5 - y l)ethan - 1 - amine (CAS No. 205088888) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development. Ongoing studies are expected to uncover more about its mechanisms of action and optimize its pharmacological profile for use in treating various diseases.
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